molecular formula C21H15BrN4O4 B214199 N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Katalognummer B214199
Molekulargewicht: 467.3 g/mol
InChI-Schlüssel: UGLIMKWMXVCHAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BDB-108, is a novel small molecule that has shown promising results in scientific research. This compound has gained attention due to its potential use as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is not fully understood. However, it has been reported to inhibit the activity of AKT by binding to its pleckstrin homology (PH) domain. The PH domain of AKT plays a crucial role in its activation by binding to phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is produced by phosphatidylinositol 3-kinase (PI3K). N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide competes with PIP3 for binding to the PH domain of AKT, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Moreover, it has been reported to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has several advantages for lab experiments. It is a synthetic compound that can be easily prepared in large quantities. Moreover, it has shown promising results in various scientific research studies, indicating its potential use as a therapeutic agent. However, there are also limitations to its use in lab experiments. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential side effects and toxicity have not been fully evaluated.

Zukünftige Richtungen

There are several future directions for the scientific research of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to evaluate its efficacy in animal models of cancer and other diseases. Moreover, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, the development of more potent derivatives of N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide may lead to the discovery of new therapeutic agents for the treatment of various diseases.

Synthesemethoden

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is a synthetic compound that can be prepared using various methods. One of the most common methods is the reaction of 6-bromo-4-chloro-1,4-dihydroquinazoline with 2-(1,3-benzodioxol-5-yl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then reacted with isonicotinic acid hydrazide to obtain N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

Wissenschaftliche Forschungsanwendungen

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has shown potential in scientific research for its various pharmacological activities. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has been reported to inhibit the activity of protein kinase B (AKT), which plays a crucial role in the survival and proliferation of cancer cells.

Eigenschaften

Produktname

N-(2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Molekularformel

C21H15BrN4O4

Molekulargewicht

467.3 g/mol

IUPAC-Name

N-[2-(1,3-benzodioxol-5-yl)-6-bromo-4-oxo-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C21H15BrN4O4/c22-14-2-3-16-15(10-14)21(28)26(25-20(27)12-5-7-23-8-6-12)19(24-16)13-1-4-17-18(9-13)30-11-29-17/h1-10,19,24H,11H2,(H,25,27)

InChI-Schlüssel

UGLIMKWMXVCHAO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC=NC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.